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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of antibody-drug
conjugates (ADCs) derived from the human C4.4A (LYPD3)-targeting monoclonal antibody,
BAY 1135626. The primary focus is on the preclinical data for the resultant ADC, BAY 1129980
(Lupartumab Amadotin), a promising therapeutic candidate for non-small cell lung cancer
(NSCLC) and other C4.4A-expressing solid tumors.

Core Components and Mechanism of Action

BAY 1129980 is an antibody-drug conjugate comprising three key components:

e Monoclonal Antibody: A fully human 1gG1 antibody derived from BAY 1135626 that
specifically targets C4.4A (LYPD3), a glycosylphosphatidylinositol (GPI)-anchored cell
surface protein overexpressed in various cancers, including a high prevalence in the
squamous cell carcinoma subtype of NSCLC.[1][2] Normal tissue expression of C4.4A is
limited, making it an attractive target for cancer therapy.[2]

o Payload: A highly potent derivative of the microtubule-disrupting agent, auristatin. This
cytotoxic drug is designed to induce cell death upon delivery to the target cancer cells.

» Linker: A non-cleavable alkyl hydrazide linker that connects the antibody to the auristatin
payload. This stable linker ensures that the cytotoxic payload remains attached to the
antibody until the ADC is internalized and degraded within the target cell.[1][2]
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The mechanism of action for BAY 1129980 follows a targeted delivery approach, as illustrated

in the signaling pathway below.
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Mechanism of action of the BAY 1129980 ADC.

Upon intravenous administration, BAY 1129980 binds to the C4.4A receptor on the surface of
tumor cells. This is followed by internalization of the ADC-receptor complex.[2] Once inside the
cell, the complex is trafficked to the lysosome, where the antibody is degraded, releasing the
active auristatin metabolites. These metabolites then disrupt the microtubule network within the
cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

In Vivo Efficacy Data

The in vivo anti-tumor activity of BAY 1129980 has been evaluated in various cell line-derived
xenograft (CDX) and patient-derived xenograft (PDX) models of non-small cell lung cancer. The
following tables summarize the key findings from these preclinical studies.

Cell Line-Derived Xenograft Models
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Model Treatment Dose (mg/kg) Schedule Outcome
Minimum
Effective Dose,
NCI-H292
BAY 1129980 1.9 Q4D x 3 dose-dependent
(NSCLC)
tumor growth
halt.[2][3]
Superior efficacy
compared to
BAY 1129980 7.5 Q4D x 3

cisplatin and

paclitaxel.[2]

Q4D x 3 (ADC) +

BAY 1129980 + 7.5 (ADC) + 2.5 Additive anti-
. ) i Days 8, 11, 14, ]
Cisplatin (Cis) ) tumor efficacy.[2]
20 (Cis)
No tumor growth
Control ADC 15 Q4D x 3 o
inhibition.[2]
Significant tumor
NCI-H322 o
BAY 1129980 7.5 Q4D x 3 growth inhibition.
(NSCLC)
[2]
No tumor growth
Control ADC 15 Q4D x 3

inhibition.[2]

Patient-Derived Xenograft (PDX) Models
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C4.4A Dose
Model . Treatment Schedule Outcome
Expression (mgl/kg)
. Tumor
Lu7064 High BAY 1129980 7.5 Q4D x 3 ]
regression.
. Tumor growth
Lu7126 High BAY 1129980 7.5 Q4D x 3 S
inhibition.
Tumor growth
Lu7433 Moderate BAY 1129980 7.5 Q4D x 3 o
inhibition.
Significant
Lu7466 High BAY 1129980 7.5 Q4D x 3 tumor growth
inhibition.
Q4D x 3 Enhanced
BAY 1129980 7.5 (ADC) +
(ADC) + Q7D  tumor growth
+ Docetaxel 15 (Doce) o
x 3 (Doce) inhibition.

Note: The in vivo efficacy of BAY 1129980 was found to correlate with the expression level of

C4.4A, with higher expression leading to a more robust anti-tumor response.[4]

Experimental Protocols

The following section details the methodologies employed in the key in vivo efficacy studies of

BAY 1129980.

Animal Models

Species: Female athymic nude mice were used for the cell line-derived xenograft studies.

Cell Line-Derived Xenografts (CDX): Human non-small cell lung cancer cell lines, NCI-H292

and NCI-H322, were used. Cells were cultured under standard conditions and harvested

during the exponential growth phase for implantation.

Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients were implanted

subcutaneously into immunocompromised mice to establish the PDX models (Lu7064,

Lu7126, Lu7433, and Lu7466). These models were maintained by serial passaging in mice.
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Tumor Implantation

For CDX models, a suspension of cancer cells was injected subcutaneously into the flank of
the mice. For PDX models, small fragments of the patient's tumor were implanted
subcutaneously.

Treatment Administration
e BAY 1129980 and Control ADC: Administered intravenously (i.v.).

o Cisplatin and Vinorelbine: Administered intraperitoneally (i.p.).
» Paclitaxel, Docetaxel, and Carboplatin: Administered intravenously (i.v.).

e Dosing Schedule: A common schedule for BAY 1129980 was every fourth day for a total of
three doses (Q4D x 3).[2] Schedules for comparator and combination drugs varied by study.

[2][3]

Efficacy Evaluation

e Tumor Volume Measurement: Tumor dimensions (length and width) were measured regularly
using calipers. Tumor volume was calculated using the formula: (length x width?) / 2.

e Primary Endpoint: The primary measure of efficacy was tumor growth inhibition. In some
studies, treatment response was also categorized based on RECIST criteria (Progressive
Disease, Stable Disease, Partial Response, Complete Response).[2]

* Body Weight: Animal body weight was monitored as an indicator of toxicity.

The general workflow for these in vivo efficacy studies is depicted in the following diagram.
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General Workflow for In Vivo Efficacy Studies
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A typical experimental workflow for ADC evaluation.
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C4.4A (LYPD3) Signaling Context

C4.4A is implicated in tumor progression, invasion, and metastasis.[2] Its overexpression has
been correlated with a malignant phenotype and poor prognosis in several cancers.[2] While a
complete signaling pathway is still under investigation, it is known to interact with components
of the extracellular matrix. The binding of BAY 1129980 to C4.4A not only facilitates the delivery
of the cytotoxic payload but may also interfere with the natural function of C4.4A in promoting

cancer cell survival and migration.

C4.4A (LYPD3) Signaling Context and ADC Intervention
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C4.4A signaling and ADC intervention point.

Conclusion
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The preclinical in vivo data for BAY 1129980, an ADC derived from the BAY 1135626 antibody,
demonstrate significant anti-tumor efficacy in various NSCLC models. The targeted delivery of
a potent auristatin payload to C4.4A-expressing cancer cells results in dose-dependent tumor
growth inhibition and, in some cases, tumor regression. The efficacy is correlated with the level
of C4.4A expression, highlighting the specificity of this therapeutic approach. Further clinical
investigation of BAY 1129980 is warranted based on these promising preclinical findings. A
Phase I clinical trial (NCT02134197) for BAY 1129980 has been initiated.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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